methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate
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Overview
Description
Methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate is an organic compound characterized by its distinct chemical structure, which includes a dichlorophenyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 3,4-dichlorobenzaldehyde with methyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
Methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H10Cl2O3 |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)5-8-3-4-10(13)11(14)6-8/h3-6H,1-2H3/b9-5+ |
InChI Key |
YHDKLRBHEMIDHZ-WEVVVXLNSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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